molecular formula C17H16FN3 B12818701 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine

4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine

Cat. No.: B12818701
M. Wt: 281.33 g/mol
InChI Key: OQEKQUVSTNLAII-UHFFFAOYSA-N
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Description

4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine typically involves multiple steps, starting with the preparation of the fluorophenyl-imidazole intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-(4-Chlorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
  • 4-(2-(4-(4-Bromophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine
  • 4-(2-(4-(4-Methylphenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine

Uniqueness

The presence of the fluorine atom in 4-(2-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)propan-2-yl)pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

4-[2-[4-(4-fluorophenyl)-1H-imidazol-5-yl]propan-2-yl]pyridine

InChI

InChI=1S/C17H16FN3/c1-17(2,13-7-9-19-10-8-13)16-15(20-11-21-16)12-3-5-14(18)6-4-12/h3-11H,1-2H3,(H,20,21)

InChI Key

OQEKQUVSTNLAII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NC=C1)C2=C(N=CN2)C3=CC=C(C=C3)F

Origin of Product

United States

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